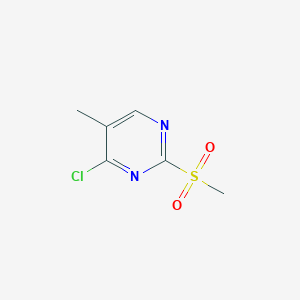

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJFLAPPUYODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460879 | |

| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325780-94-7 | |

| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is proposed as a three-step process commencing with the cyclocondensation of S-methylisothiourea and ethyl 2-methylacetoacetate to form the pyrimidine core. This is followed by a chlorination step to replace the hydroxyl group with a chlorine atom, and finally, an oxidation of the methylthio group to the corresponding methylsulfonyl group.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This procedure is adapted from the general Biginelli reaction for the synthesis of pyrimidine derivatives.

Methodology:

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq.) in absolute ethanol, add S-methylisothiourea sulfate (0.5 eq.).

-

To this stirred mixture, add ethyl 2-methylacetoacetate (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-5-methyl-2-(methylthio)pyrimidine.

Step 2: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

This protocol is based on established methods for the chlorination of hydroxypyrimidines.[1][2]

Methodology:

-

In a sealed reactor, suspend 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq.) in phosphorus oxychloride (POCl₃, 1.5 eq.).

-

Add pyridine (1.0 eq.) to the suspension.

-

Heat the mixture to 160°C and maintain for 2 hours.[2]

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium carbonate solution to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-methyl-2-(methylthio)pyrimidine.

Step 3: Synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

This oxidation protocol is adapted from a general procedure for the oxidation of 2-methylthiopyrimidines.

Methodology:

-

Dissolve 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq.) in a suitable solvent such as ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of ammonium molybdate tetrahydrate (e.g., 0.03 eq.).

-

Slowly add 30% hydrogen peroxide (H₂O₂, 3.0 eq.) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine | C₆H₈N₂OS | 156.21 | Solid |

| 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C₆H₇ClN₂S | 174.65 | Solid |

| 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | C₆H₇ClN₂O₂S | 206.65 | Solid |

| Reaction Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1 | 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine | 4-Chloro-5-methyl-2-(methylthio)pyrimidine | 80-90 | >95 |

| 2 | 4-Chloro-5-methyl-2-(methylthio)pyrimidine | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | 85-95 | >98 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

References

In-Depth Technical Guide: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a chloro, a methyl, and a methylsulfonyl group, presents multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the sulfonyl group and the chloro substituent significantly influences the reactivity of the pyrimidine ring, rendering it susceptible to nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is presented below. It is important to note that while fundamental identifiers are readily available, specific experimental data for properties such as melting and boiling points are not consistently reported in publicly available literature.[1]

| Property | Value | Source |

| CAS Number | 325780-94-7 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1] |

| Molecular Weight | 206.65 g/mol | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Appearance | No data available | |

| Physical State | No data available | [1] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis would likely proceed as illustrated in the following workflow diagram.

Caption: General workflow for the synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Postulated Experimental Protocol

-

Dissolution: Dissolve the starting material, 4-chloro-5-methyl-2-(methylthio)pyrimidine, in a suitable organic solvent such as dichloromethane (DCM) or chloroform.

-

Oxidation: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®, portion-wise while monitoring the temperature.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if necessary. Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity and Chemical Behavior

The chemical reactivity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is primarily dictated by the pyrimidine ring system and its substituents. The methylsulfonyl group at the 2-position and the chloro group at the 4-position are excellent leaving groups, making these positions susceptible to nucleophilic aromatic substitution (SNAr).

Studies on related 2-sulfonylpyrimidines have shown that they are highly reactive towards nucleophiles, particularly thiols.[3] The rate of these reactions is influenced by the pH of the medium, with faster rates observed at slightly basic pH, which is consistent with a higher concentration of the more nucleophilic thiolate anion.[3] The substitution at the 5-position of the pyrimidine ring has been noted to have a significant effect on the reactivity of the molecule.[3]

Nucleophilic Substitution Pathway

The general mechanism for the nucleophilic substitution at the 2- or 4-position of the pyrimidine ring is depicted below.

Caption: Generalized pathway for nucleophilic substitution on the pyrimidine ring.

Biological Activity

While the direct biological activity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has not been extensively reported, the pyrimidine scaffold is a common feature in many biologically active molecules, including anticancer agents.[4][5][6] The reactivity of the sulfonylpyrimidine core towards nucleophiles, such as cysteine residues in proteins, suggests its potential as a covalent inhibitor.[3] Further research is required to explore the specific biological targets and pharmacological effects of this compound.

Conclusion

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a reactive heterocyclic compound with potential as a versatile intermediate in organic synthesis and drug discovery. Its key features are the two electrophilic centers on the pyrimidine ring, which are prone to nucleophilic attack. While there is a lack of comprehensive experimental data on its physical properties and biological activity, its structural similarity to other biologically active pyrimidines warrants further investigation. The synthetic and reactivity information provided in this guide can serve as a valuable resource for researchers interested in exploring the potential of this compound in various scientific disciplines.

References

- 1. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine - Safety Data Sheet [chemicalbook.com]

- 2. 4-Chloro-2-(methylsulfonyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS 325780-94-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, CAS number 325780-94-7. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on closely related compounds and general principles applicable to the pyrimidine class of molecules to provide a broader context for research and development.

Chemical Identity and Properties

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a halogenated and sulfonated pyrimidine derivative. Such compounds are of interest in medicinal chemistry as scaffolds for the synthesis of novel therapeutic agents.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 325780-94-7 |

| Chemical Name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |

| Molecular Formula | C₆H₇ClN₂O₂S[1] |

| Molecular Weight | 206.65 g/mol [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Off-white solid | Certificate of Analysis |

| Purity (HPLC) | Data not publicly available | Certificate of Analysis |

| Solubility | Data not publicly available | - |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is not explicitly published. However, a highly plausible synthetic route is the oxidation of its corresponding methylthio precursor, 4-chloro-5-methyl-2-(methylthio)pyrimidine, which is commercially available. This method is a standard and widely used transformation in organic chemistry for the preparation of sulfones from sulfides.

Proposed Synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

The proposed synthesis involves the oxidation of 4-chloro-5-methyl-2-(methylthio)pyrimidine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Caption: Proposed synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Detailed Experimental Protocol (Proposed):

-

Dissolution: Dissolve 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. The concentration is typically in the range of 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) in the same solvent to the cooled solution of the starting material. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the synthesis and purification.

Spectroscopic and Analytical Data

No publically available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has been identified. Researchers should perform full analytical characterization upon synthesis.

Applications in Research and Drug Development

The specific biological activity and applications of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine have not been reported in the scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.

General Role of Pyrimidine Scaffolds in Medicinal Chemistry

Pyrimidine derivatives are key structural motifs in a wide range of biologically active compounds and approved drugs. Their versatile chemical nature allows for substitutions at various positions, leading to diverse pharmacological activities.

Caption: Role of the pyrimidine scaffold in drug discovery.

The presence of a chloro group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring in the target compound suggests its potential as an intermediate for further chemical modifications. The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The chloro group provides another site for modification, for instance, through Suzuki or other cross-coupling reactions.

Safety Information

A comprehensive safety profile for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative with potential applications as a building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, its synthesis can be plausibly achieved through the oxidation of its methylthio analog. The pyrimidine core is a privileged scaffold in drug discovery, and this compound offers multiple sites for chemical modification, making it an attractive starting point for the development of novel bioactive molecules. Further research is required to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a substituted pyrimidine derivative with a molecular weight of 206.65 g/mol . While specific biological data for this compound is not extensively available in public literature, its structural features, particularly the pyrimidine core, suggest potential applications in medicinal chemistry and drug discovery. Pyrimidine scaffolds are integral to a wide array of biologically active molecules, including kinase inhibitors and anticancer agents. This technical guide provides a summary of the known physicochemical properties of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a putative synthesis protocol based on analogous compounds, and a general discussion of its potential relevance in drug development based on the established pharmacology of related pyrimidine derivatives.

Physicochemical Properties

A comprehensive summary of the key quantitative data for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 206.65 g/mol | N/A |

| Molecular Formula | C6H7ClN2O2S | N/A |

| CAS Number | 325780-94-7 | N/A |

| Canonical SMILES | CS(=O)(=O)c1nc(Cl)c(C)cn1 | N/A |

| Physical Description | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |

Synthesis and Experimental Protocols

Putative Synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

The proposed synthesis would likely start from a corresponding 2-(methylthio)pyrimidine derivative. The critical step is the oxidation of the methylthio group to the methylsulfonyl group.

Reaction:

Reagents and Conditions (adapted from the synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine):

-

Starting Material: 4-Chloro-5-methyl-2-(methylthio)pyrimidine

-

Oxidizing Agent: A suitable oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® would be employed.

-

Solvent: A chlorinated solvent like dichloromethane (DCM) or an alcohol/water mixture.

-

Temperature: The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control the exothermicity of the oxidation, followed by stirring at room temperature.

Illustrative Experimental Protocol:

-

Dissolve 4-Chloro-5-methyl-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents) in the same solvent to the cooled solution of the starting material.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Potential Applications in Drug Discovery

While direct experimental evidence for the biological activity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is scarce, the broader class of pyrimidine derivatives is of significant interest in drug development.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of kinases. The substituents on the pyrimidine ring play a crucial role in determining the selectivity and potency of the inhibitor. The chloro, methyl, and methylsulfonyl groups on 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine could be explored for their contribution to binding affinity and selectivity against various kinases.

Anticancer Activity

Given the role of kinases in cell signaling pathways that are often dysregulated in cancer, many kinase inhibitors are effective anticancer agents. Therefore, it is plausible that 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine or its derivatives could exhibit antiproliferative activity against cancer cell lines. Further screening and structure-activity relationship (SAR) studies would be necessary to validate this hypothesis.

Visualizations

Logical Relationship of Compound Properties and Potential Applications

The following diagram illustrates the connection between the structural features of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine and its potential applications in drug discovery.

Caption: Logical Flow from Structure to Potential Application.

Proposed Experimental Workflow for Synthesis and Evaluation

This diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of a novel compound like 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Caption: Proposed Experimental Workflow.

Conclusion

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine represents an interesting, yet under-investigated, chemical entity. While its specific biological functions remain to be elucidated, its structural relationship to a well-established class of pharmacologically active molecules, the pyrimidines, suggests its potential as a scaffold in drug discovery programs. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthesis and potential therapeutic applications of this compound. Further experimental work is warranted to fully characterize its biological activity profile and to determine its potential as a lead compound for the development of novel therapeutics.

An In-depth Technical Guide on the Structure Elucidation of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. The document outlines a plausible synthetic route, details the expected outcomes from key analytical techniques, and presents a logical workflow for structural confirmation. Due to the limited availability of public domain experimental data for this specific molecule, this guide leverages data from analogous compounds and predictive models to offer a robust framework for researchers. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical relationships in the structure elucidation process are visualized using Graphviz diagrams.

Introduction

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro group, a methyl group, and a methylsulfonyl group suggests its potential as a versatile chemical intermediate for the synthesis of more complex molecules. Accurate structure elucidation is the cornerstone of chemical research and development, ensuring the identity, purity, and properties of a compound are well-understood before its application in further studies.

This guide will detail the necessary steps to confirm the structure of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, focusing on spectroscopic and spectrometric techniques.

Synthesis Pathway

A probable synthetic route to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine involves a two-step process starting from its thioether precursor, 4-Chloro-5-methyl-2-(methylthio)pyrimidine. This precursor is commercially available. The synthesis involves the oxidation of the methylthio group to a methylsulfonyl group.

Step 1: Oxidation of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

The oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.

Caption: Proposed synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Experimental Protocol: Synthesis

Materials:

-

4-Chloro-5-methyl-2-(methylthio)pyrimidine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1 equivalent of 4-Chloro-5-methyl-2-(methylthio)pyrimidine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2.2 equivalents of m-CPBA to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structure Elucidation Workflow

The confirmation of the synthesized product's structure relies on a combination of spectroscopic and spectrometric techniques. The logical workflow for this process is outlined below.

Caption: Logical workflow for the structure elucidation of the target compound.

Spectroscopic and Spectrometric Data Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Data:

| Parameter | Predicted Value |

| Molecular Formula | C₆H₆ClN₂O₂S |

| Molecular Weight | 205.64 g/mol |

| Exact Mass | 204.9815 m/z |

| Key Fragmentation Peaks (m/z) | [M-CH₃]⁺, [M-SO₂CH₃]⁺, [M-Cl]⁺ |

Experimental Protocol: Mass Spectrometry

-

Technique: Electron Ionization Mass Spectrometry (EI-MS)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Sample Introduction: Direct insertion probe or GC-MS

-

Data Acquisition: Scan over a mass range of m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Singlet | 1H | H6 (pyrimidine ring) |

| ~3.4 | Singlet | 3H | -SO₂CH₃ |

| ~2.5 | Singlet | 3H | 5-CH₃ |

Interpretation:

-

The pyrimidine proton at the C6 position is expected to be the most downfield signal due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro group.

-

The protons of the methylsulfonyl group will appear as a singlet, significantly downfield due to the strong deshielding effect of the two oxygen atoms.

-

The methyl group at the C5 position will also be a singlet, at a more upfield position compared to the methylsulfonyl protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (-C -SO₂CH₃) |

| ~165 | C4 (-C -Cl) |

| ~158 | C6 |

| ~120 | C5 |

| ~40 | -SO₂C H₃ |

| ~15 | 5-C H₃ |

Interpretation:

-

The carbon atoms of the pyrimidine ring will resonate at lower field due to their sp² hybridization and the influence of the electronegative nitrogen and chlorine atoms.

-

The carbon attached to the sulfonyl group (C2) and the carbon bearing the chlorine atom (C4) are expected to be the most downfield among the ring carbons.

-

The aliphatic carbons of the methyl groups will appear at a much higher field.

Experimental Protocol: NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Conclusion

The structure of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine can be confidently elucidated through a systematic approach involving synthesis followed by spectroscopic and spectrometric analysis. This technical guide provides a robust framework for this process, including a plausible synthetic protocol and predicted analytical data. While experimental validation remains essential, the information presented herein serves as a valuable resource for researchers working with this compound and its derivatives, facilitating its correct identification and use in further scientific endeavors.

Spectroscopic Characterization of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. Due to the limited availability of published spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components and data from analogous compounds. It also includes comprehensive, standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis, identification, and purification of this and similar compounds in a research and drug development context.

Chemical Structure and Properties

Chemical Name: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Molecular Formula: C₆H₇ClN₂O₂S Molecular Weight: 206.65 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.7 | s | 1H | Pyrimidine-H (C6-H) |

| ~3.4 | s | 3H | SO₂-CH₃ |

| ~2.5 | s | 3H | Pyrimidine-CH₃ (C5-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C2 (C-SO₂) |

| ~162 | C4 (C-Cl) |

| ~158 | C6 (C-H) |

| ~125 | C5 (C-CH₃) |

| ~40 | SO₂-C H₃ |

| ~18 | C5-C H₃ |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1570-1520 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1350-1300 | Strong | SO₂ asymmetric stretching |

| ~1160-1140 | Strong | SO₂ symmetric stretching |

| ~850-750 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 206/208 | 100 / 33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 127/129 | Variable | [M - SO₂CH₃]⁺ |

| 92 | Variable | [M - SO₂CH₃ - Cl]⁺ |

| 79 | Variable | [SO₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (compared to ¹H NMR) is required to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1][2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, uniform powder.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.[3]

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The presence of chlorine is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[4][5]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the structure of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine and its expected spectroscopic signals.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Correlation between the structural features and expected spectroscopic signals.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core, activated by the presence of both a chloro leaving group at the 4-position and a strongly electron-withdrawing methylsulfonyl group at the 2-position, exhibits a distinct and versatile reactivity pattern. This document details its anticipated behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Experimental protocols, based on established methodologies for analogous substrates, are provided to serve as a practical starting point for synthetic applications. Quantitative data from related systems are summarized to guide reaction optimization.

Core Reactivity Principles

The reactivity of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is primarily dictated by the electronic properties of the substituted pyrimidine ring. The two nitrogen atoms, along with the potent electron-withdrawing methylsulfonyl group (-SO₂Me) at the C2 position, render the pyrimidine ring highly electron-deficient. This electronic characteristic significantly activates the chlorine atom at the C4 position towards nucleophilic attack.

The general order of reactivity for leaving groups on the pyrimidine ring in such systems is C4 > C2 > C6. The methyl group at the C5 position has a minor electronic donating effect but can exert some steric influence on incoming reagents.

The primary reaction pathways discussed in this guide are:

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C4-chloro substituent by a variety of nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: The formation of carbon-carbon and carbon-nitrogen bonds at the C4-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the C4-chloro atom an excellent leaving group for SNAr reactions. A wide range of nucleophiles can be employed to displace the chloride, providing a versatile method for the synthesis of diverse 4-substituted pyrimidine derivatives.

Reactivity with N-Nucleophiles (Amination)

The reaction with primary and secondary amines is a common and efficient transformation. The reaction typically proceeds under basic conditions to neutralize the HCl generated.

Table 1: Representative Conditions for SNAr with Amines on 4-Chloropyrimidine Analogs

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 80 | 4 | >95 |

| Aniline | Et₃N | EtOH | Reflux | 6 | ~90 |

| Benzylamine | DIPEA | MeCN | 80 | 12 | ~85-95 |

| Piperidine | NaHCO₃ | Dioxane | 100 | 8 | >90 |

Reactivity with O-Nucleophiles (Alkoxylation/Aryloxylation)

Alkoxides and phenoxides readily displace the C4-chloro group. The reactions are typically carried out by generating the nucleophile in situ with a suitable base.

Table 2: Representative Conditions for SNAr with O-Nucleophiles on 4-Chloropyrimidine Analogs

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | NaH | Methanol | RT | 2 | >95 |

| Phenol | K₂CO₃ | DMF | 100 | 6 | ~80-90 |

| Isopropanol | NaH | THF | 60 | 12 | ~75-85 |

Reactivity with S-Nucleophiles (Thiolation)

Thiolates are excellent nucleophiles and react rapidly with 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine, often at room temperature.

Table 3: Representative Conditions for SNAr with S-Nucleophiles on 4-Chloropyrimidine Analogs

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Et₃N | CH₂Cl₂ | RT | 1 | >95 |

| Sodium thiomethoxide | NaH | THF | 0 to RT | 2 | >90 |

| Cysteine | aq. buffer (pH 7) | Water | RT | <1 | Quantitative |

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine is also amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyrimidine C4 position and a variety of aryl or heteroaryl boronic acids or esters. The reactivity of the C4-Cl is generally higher than that of a C2-Cl on a pyrimidine ring in these reactions.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloropyrimidine Analogs

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 85-98 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | 16 | 70-90 |

Buchwald-Hartwig Amination

For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and amides, the Buchwald-Hartwig amination is a powerful tool. This reaction requires a palladium catalyst and a suitable phosphine ligand.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloropyrimidine Analogs

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 75-90 |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 |

| Indole | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 24 | 60-80 |

Experimental Protocols

The following are detailed, representative experimental protocols for key transformations of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine, based on established procedures for analogous compounds.

General Protocol for Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

Diagram: SNAr Experimental Workflow

Caption: General workflow for SNAr with an amine.

Procedure:

-

To a stirred solution of 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added morpholine (1.1 mmol, 1.1 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.).

-

The reaction mixture is heated to 80 °C and stirred for 4-12 hours, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 4-(morpholino)-5-methyl-2-(methylsulfonyl)pyrimidine.

General Protocol for Suzuki-Miyaura Coupling

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

-

To a reaction vessel are added 4-chloro-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added.

-

The reaction mixture is heated to 90 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

-

After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine.

General Protocol for Buchwald-Hartwig Amination

Diagram: Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Procedure:

-

In a glovebox or under a stream of inert gas, a dry reaction flask is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 eq.), XPhos (0.04 mmol, 0.04 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

-

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 mmol), the amine (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL) are added.

-

The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The reaction is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to afford the desired N-substituted-5-methyl-2-(methylsulfonyl)pyrimidin-4-amine.

Signaling Pathways and Logical Relationships

Diagram: Reactivity Profile of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Caption: Key reaction pathways for functionalization.

Conclusion

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a highly activated and versatile building block for organic synthesis. The pronounced electrophilicity of the C4 position allows for efficient functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and offers practical, adaptable protocols for its use in the synthesis of a wide array of substituted pyrimidine derivatives. Researchers and drug development professionals can leverage this reactivity profile to access novel chemical matter for various applications.

The Pivotal Role of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone for the synthesis of a vast array of biologically active molecules. Among the numerous functionalized pyrimidines, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has emerged as a highly versatile and valuable starting material. Its unique arrangement of reactive sites—a susceptible chloro group for nucleophilic substitution and an activating methylsulfonyl group—renders it an ideal building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, its applications in drug discovery, and detailed experimental protocols for its preparation.

Synthetic Pathways to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

The synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functional group interconversions. The most common and efficient route involves three key stages:

-

Formation of 5-Methyl-2-thiouracil: The synthesis typically commences with the condensation of ethyl 2-methylacetoacetate and thiourea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.[1]

-

S-Methylation and Chlorination: The resulting 5-methyl-2-thiouracil is then S-methylated using a methylating agent like methyl iodide to yield 5-methyl-2-(methylthio)pyrimidin-4-ol. Subsequent chlorination of the hydroxyl group at the 4-position is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), furnishing 4-chloro-5-methyl-2-(methylthio)pyrimidine.

-

Oxidation to the Sulfone: The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation is typically accomplished using a strong oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA).

The overall synthetic workflow is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is largely due to the versatility with which it can be functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties. 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a highly valuable building block in this context, particularly for the synthesis of kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chloro and methylsulfonyl substituents, activates the C4 and C2 positions for nucleophilic aromatic substitution (SNAr). The methylsulfonyl group at the C2 position and the chlorine atom at the C4 position are excellent leaving groups, enabling sequential and regioselective substitution with a variety of nucleophiles. This allows for the creation of diverse libraries of compounds for drug discovery programs.

These application notes provide a comprehensive overview of the use of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in nucleophilic substitution reactions, with a focus on the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and autoimmune diseases.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution reactions involving 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine proceed via a two-step addition-elimination SNAr mechanism.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C4 or C2 carbon of the pyrimidine ring. This step is typically the rate-determining step.

-

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the electron-withdrawing substituents.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a leaving group, either the chloride ion from the C4 position or the methylsulfinate ion from the C2 position. The regioselectivity of the substitution (C4 vs. C2) can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the C4 position is more labile and will be substituted first under milder conditions.

Applications in Kinase Inhibitor Synthesis

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a key intermediate in the synthesis of potent and selective inhibitors of several important kinase families, including Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and Spleen tyrosine kinase (SYK).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Several JAK inhibitors have been developed, and the pyrimidine core is a common feature in many of these molecules. The substitution of the C4 and C2 positions of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine with appropriate amine-containing fragments allows for the synthesis of compounds that can effectively target the ATP-binding site of JAKs.

Diagram: Simplified JAK-STAT Signaling Pathway

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that regulate the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] The development of CDK inhibitors is a major focus in oncology drug discovery. The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore for CDK inhibition. By reacting 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine with various anilines and other amine-containing moieties, potent inhibitors targeting different CDK isoforms can be synthesized.

Diagram: Simplified CDK-Mediated Cell Cycle Regulation

Caption: Simplified overview of CDK-mediated cell cycle progression and points of inhibition.

Spleen Tyrosine Kinase (SYK) Inhibitors

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and mast cells.[2][3] Inhibition of SYK is a promising therapeutic strategy for the treatment of autoimmune diseases and certain hematological malignancies. The 2,4-diaminopyrimidine core is a key feature of many SYK inhibitors. Sequential nucleophilic substitution on 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine provides a direct route to this important class of molecules.

Diagram: Simplified SYK Signaling in an Immune Cell

Caption: Simplified SYK signaling pathway in a B-cell and the point of inhibition.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution on 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. Specific reaction conditions may need to be optimized based on the nucleophile and the desired product.

Diagram: General Experimental Workflow for Nucleophilic Substitution

Caption: General experimental workflow for nucleophilic substitution on 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Protocol 1: Reaction with Primary and Secondary Amines (e.g., Anilines, Piperazines)

This protocol describes the synthesis of 4-amino-5-methyl-2-(methylsulfonyl)pyrimidines.

Materials:

-

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 equiv)

-

Amine nucleophile (e.g., substituted aniline or piperazine) (1.1-1.5 equiv)

-

Base (e.g., DIPEA, K2CO3, or Et3N) (1.5-2.0 equiv)

-

Solvent (e.g., DMF, DMSO, NMP, or 2-propanol)

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Standard glassware and reagents for work-up and purification

Procedure:

-

To a solution of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in the chosen solvent, add the amine nucleophile and the base.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (2-24 h). For microwave-assisted synthesis, heat to a similar temperature for a shorter duration (10-60 min).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyrimidine derivative.

Protocol 2: Sequential Substitution with Two Different Amines

This protocol describes the synthesis of 2,4-diamino-5-methylpyrimidines.

Step 1: Substitution at the C4 Position

-

Follow Protocol 1, using 1.0 equivalent of the first amine nucleophile. Ensure the reaction goes to completion to form the 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine intermediate. Isolate and purify this intermediate.

Step 2: Substitution at the C2 Position

-

To a solution of the purified 4-amino-5-methyl-2-(methylsulfonyl)pyrimidine intermediate (1.0 equiv) in a suitable solvent (e.g., NMP or dioxane), add the second amine nucleophile (1.5-2.0 equiv) and a base if necessary.

-

Heat the reaction mixture at a higher temperature than in Step 1 (typically 120-180 °C) for an extended period (12-48 h). The methylsulfonyl group is generally less reactive than the chloro group, requiring more forcing conditions for substitution.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform work-up and purification as described in Protocol 1 to isolate the desired 2,4-diamino-5-methylpyrimidine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions on pyrimidine scaffolds similar to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. These data are intended to serve as a guide for reaction optimization.

Table 1: Nucleophilic Substitution with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Substituted Aniline | DIPEA | NMP | 120 | 12 | 75-90 |

| Piperazine Derivative | K2CO3 | DMF | 100 | 8 | 80-95 |

| Benzylamine | Et3N | 2-Propanol | 80 | 16 | 70-85 |

| Morpholine | None | Ethanol | Reflux | 24 | 65-80 |

Table 2: Sequential Nucleophilic Substitution

| Step | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 (C4-Cl) | 3-Fluoroaniline | DIPEA | NMP | 120 | 12 | ~85 |

| 2 (C2-SO2Me) | N-Methylpiperazine | None | NMP | 160 | 24 | ~70 |

Conclusion

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a versatile and highly useful building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The presence of two distinct and reactive leaving groups allows for controlled, sequential nucleophilic substitutions, enabling the construction of complex and diverse molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and medicinal chemistry to utilize this valuable reagent in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine. This versatile building block is particularly useful in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, notably as kinase inhibitors. The protocols outlined below are based on established methodologies for the Suzuki coupling of electron-deficient heteroaryl chlorides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, it allows for the efficient synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. The substrate, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, is an attractive starting material for several reasons:

-

Reactivity: The pyrimidine ring is an electron-deficient aromatic system, which generally makes halogenated pyrimidines more reactive in cross-coupling reactions compared to their benzene analogs.[1][2]

-

Activating Group: The 2-(methylsulfonyl) group is a strong electron-withdrawing group, which further activates the C4-chloro substituent towards oxidative addition to the palladium catalyst, a key step in the Suzuki catalytic cycle.[2]

-

Scaffold for Drug Design: The resulting 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, making it a valuable synthon for generating libraries of potential drug candidates.[3][4]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[3] Specifically, 4-aryl-pyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3][4]

Compounds derived from the Suzuki coupling of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine are potential inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][5][6][7]

VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibitors of VEGFR-2 can block this process, thereby starving the tumor of essential nutrients and oxygen.

p38 MAPK Signaling Pathway: The p38 MAPK pathway is activated in response to cellular stress and inflammatory cytokines. In the context of cancer, it can play complex roles in cell survival, apoptosis, and metastasis.[2][7] Targeting this pathway can be a valuable therapeutic strategy.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine with various aryl- and heteroarylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki Coupling (Conventional Heating)

Materials:

-

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

-

To a dry reaction vessel, add 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[9]

Materials:

-

Same as conventional heating protocol.

Procedure:

-

To a microwave reaction vessel, add 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction to 100-140 °C for 15-60 minutes.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the vessel to room temperature.

-

Perform work-up and purification as described in the conventional protocol.

Data Presentation

The following tables present illustrative data for the Suzuki coupling of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine with a variety of arylboronic acids under optimized conditions. Note: This data is representative and based on typical yields and reaction times for similar electron-deficient chloropyrimidines. Actual results may vary.

Table 1: Suzuki Coupling with Phenylboronic Acids (Microwave Conditions)

| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-5-methyl-2-(methylsulfonyl)pyrimidine | 20 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-methyl-2-(methylsulfonyl)pyrimidine | 20 | 92 |

| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-5-methyl-2-(methylsulfonyl)pyrimidine | 25 | 78 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-5-methyl-2-(methylsulfonyl)pyrimidine | 20 | 88 |

| 5 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-5-methyl-2-(methylsulfonyl)pyrimidine | 30 | 75 |

Table 2: Suzuki Coupling with Heteroarylboronic Acids (Microwave Conditions)

| Entry | Heteroarylboronic Acid | Product | Time (min) | Yield (%) |

| 1 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-5-methyl-2-(methylsulfonyl)pyrimidine | 30 | 72 |

| 2 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-5-methyl-2-(methylsulfonyl)pyrimidine | 25 | 80 |

| 3 | Furan-2-ylboronic acid | 4-(Furan-2-yl)-5-methyl-2-(methylsulfonyl)pyrimidine | 25 | 83 |

| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 4-(1-Methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfonyl)pyrimidine | 30 | 75 |

Table 3: Comparison of Reaction Conditions

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |

| Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 h | 75 |

| PdCl₂(dppf) (2) | Cs₂CO₃ | DME | 85 | 8 h | 82 |

| Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 20 min | 85 |

| PdCl₂(dppf) (2) | K₃PO₄ | Toluene/H₂O | 140 (MW) | 15 min | 88 |

Conclusion

The Suzuki coupling of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a highly effective method for the synthesis of a diverse range of 4-aryl and 4-heteroaryl pyrimidine derivatives. These products are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors targeting signaling pathways implicated in cancer. The use of modern techniques such as microwave-assisted synthesis can significantly enhance the efficiency of these reactions. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 7. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

Application Notes: 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is a highly versatile and reactive building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. The pyrimidine core is a privileged structure found in numerous biologically active molecules. The strategic placement of two distinct leaving groups—a chloro group at the C4 position and a methylsulfonyl group at the C2 position—allows for controlled and chemoselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity enables the sequential introduction of various nucleophiles, leading to the construction of complex, poly-substituted, and fused pyrimidine systems.

The methylsulfonyl group is a potent activating group, enhancing the electrophilicity of the pyrimidine ring, while also serving as an excellent leaving group. The chloro group provides a second reactive site for substitution. The selectivity of nucleophilic attack at the C2 versus the C4 position can be finely tuned by modulating the nature of the nucleophile and the reaction conditions, such as the choice of base and solvent.[1] This predictable reactivity makes it an invaluable tool for creating libraries of compounds for high-throughput screening.

Heterocyclic scaffolds synthesized from this precursor, such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines, are known to exhibit a wide spectrum of pharmacological activities.[2] These include roles as kinase inhibitors (e.g., PI3K inhibitors), anticancer agents, and antiviral compounds.[3][4]

Key Synthetic Transformations

The primary utility of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine lies in its susceptibility to nucleophilic aromatic substitution. The two leaving groups offer distinct reactivity profiles.

-

Substitution at C4 (Displacement of Chloride): Generally, neutral or weakly basic nucleophiles such as anilines and secondary aliphatic amines tend to selectively displace the more labile chlorine atom at the C4 position.[1]

-

Substitution at C2 (Displacement of Methylsulfone): Stronger nucleophiles or deprotonated species, such as deprotonated anilines or certain primary aliphatic amines, can preferentially displace the methylsulfonyl group at the C2 position.[1]

This chemoselectivity is pivotal for the stepwise synthesis of complex pyrimidine derivatives.

Figure 1. Chemoselective substitution pathways of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine.

Experimental Protocols

Protocol 1: Selective Synthesis of 4-Anilino-5-methyl-2-(methylsulfonyl)pyrimidine

This protocol details the selective substitution of the C4-chloro group using a weakly basic amine nucleophile.

Materials:

-

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

-

Aniline (or substituted aniline)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 mmol) in DMF (10 mL), add aniline (1.1 mmol) and potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-5-methyl-2-(methylsulfonyl)pyrimidine.

Protocol 2: Synthesis of a Fused Pyrazolo[4,3-d]pyrimidine Derivative

This protocol outlines a two-step synthesis involving initial nucleophilic substitution followed by intramolecular cyclization to form a fused heterocyclic system.

Step A: Synthesis of 4-(Hydrazinyl)-5-methyl-2-(methylsulfonyl)pyrimidine

-

Dissolve 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 mmol) in ethanol (15 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrazine hydrate (1.5 mmol) dropwise to the solution while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Concentrate the solvent under reduced pressure. The resulting crude product is often used in the next step without further purification.

Step B: Cyclization to form 5-Methyl-3-substituted-2-(methylsulfonyl)pyrazolo[4,3-d]pyrimidine

-

To the crude product from Step A, add an appropriate orthoformate (e.g., triethyl orthoformate) or an aldehyde/ketone in a suitable solvent like acetic acid or ethanol.[5]

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pyrazolo[4,3-d]pyrimidine derivative.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of various heterocyclic systems from 4-chloropyrimidine precursors.